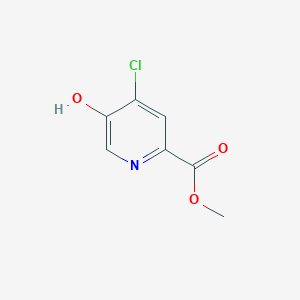
Glutamic acid, N-acetyl-, diethyl ester, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-Glutamic Acid Diethyl Ester is an ester derivative of N-acetylglutamic acid. It is a compound with the molecular formula C11H19NO5 and a molecular weight of 231.27 g/mol . This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Glutamic Acid Diethyl Ester typically involves the esterification of N-acetylglutamic acid. One common method is to react N-acetylglutamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the diethyl ester .
Industrial Production Methods
In industrial settings, the production of N-Acetyl-L-Glutamic Acid Diethyl Ester may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-Glutamic Acid Diethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield N-acetylglutamic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Requires an alcohol and a catalyst such as an acid or base.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Hydrolysis: N-acetylglutamic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Acetyl-L-Glutamic Acid Diethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its role in metabolic disorders.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-Glutamic Acid Diethyl Ester involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The compound’s ester groups can be hydrolyzed to release N-acetylglutamic acid, which plays a crucial role in the urea cycle and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglutamic Acid: The parent compound, which lacks the ester groups.
L-Glutamic Acid Diethyl Ester: Similar structure but without the acetyl group.
N-Acetyl-L-Glutamic Acid Methyl Ester: Similar ester derivative with a methyl group instead of an ethyl group.
Uniqueness
N-Acetyl-L-Glutamic Acid Diethyl Ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. These characteristics make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H19NO5 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
diethyl 2-acetamidopentanedioate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13) |
Clave InChI |
FBAOQDIATMHNAD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)


![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)


![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)



![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
